2-Bromo-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

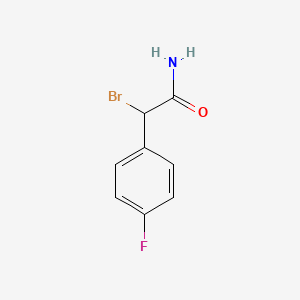

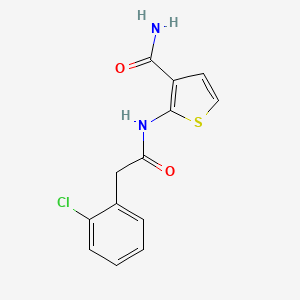

“2-Bromo-2-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-Bromo-2-(4-fluorophenyl)acetamide” consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and eight carbon atoms © along with seven hydrogen atoms (H) .Physical And Chemical Properties Analysis

“2-Bromo-2-(4-fluorophenyl)acetamide” is a powder at room temperature . It has a molecular weight of 232.05 . The melting point is between 110-112 degrees .Scientific Research Applications

C8H7BrFNO C_8H_7BrFNO C8H7BrFNO

and a molecular weight of 232.05 g/mol . It’s a versatile chemical used in various scientific research fields. Below is a comprehensive analysis of its unique applications across six distinct areas:Pharmacology

Antiviral and Anti-inflammatory Applications: Indole derivatives, which share a similar structural motif to 2-Bromo-2-(4-fluorophenyl)acetamide, have been reported to exhibit significant antiviral and anti-inflammatory activities . These compounds can be synthesized using 2-Bromo-2-(4-fluorophenyl)acetamide as a precursor, contributing to the development of new therapeutic agents.

Medical Research

Proteomics Research: This compound is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or modifying proteins to study their function and structure .

Chemical Synthesis

Intermediate for Organic Synthesis: 2-Bromo-2-(4-fluorophenyl)acetamide is used as an intermediate in organic synthesis. Its bromine and acetamide functional groups make it a valuable precursor for various chemical reactions, leading to the creation of complex molecules for further research .

Agricultural Research

Plant Hormone Derivatives: While direct applications in agriculture are not well-documented, compounds structurally related to 2-Bromo-2-(4-fluorophenyl)acetamide, such as indole-3-acetic acid, play a role as plant hormones. Thus, it could potentially be used to synthesize analogs that affect plant growth and development .

Environmental Applications

Research on Environmental Contaminants: The compound’s stability and reactivity make it suitable for environmental studies, particularly in understanding the behavior of similar organic contaminants in ecosystems .

Material Science

Synthesis of Advanced Materials: The bromine atom in 2-Bromo-2-(4-fluorophenyl)acetamide can undergo various chemical transformations, making it useful in the synthesis of advanced materials with potential applications in electronics and nanotechnology .

Safety and Hazards

“2-Bromo-2-(4-fluorophenyl)acetamide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-Bromo-2-(4-fluorophenyl)acetamide is a complex organic compound that is primarily used as an intermediate in organic synthesis It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of 2-bromo-2-(4-fluorophenyl)acetamide, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

The compound’s molecular weight (23205 g/mol ) suggests that it may have suitable properties for absorption and distribution in the body. The compound’s stability at room temperature may also influence its bioavailability.

Result of Action

Similar compounds have been found to possess a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

The action of 2-Bromo-2-(4-fluorophenyl)acetamide can be influenced by various environmental factors. For instance, the compound needs to be properly handled and stored in a chemical laboratory . It should be avoided from inhaling its dust or vapor, which can cause irritation to the skin, eyes, and respiratory system . In improper conditions, the compound may produce harmful chemical reactions and should be avoided from contact with strong oxidizing agents or other incompatible substances .

properties

IUPAC Name |

2-bromo-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWUBKJXMHZBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2859669.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)

![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![1-(4-Bromophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)